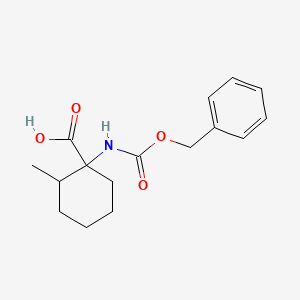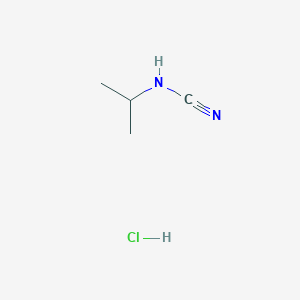
Cyano(propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(propan-2-yl)amine hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a cyano group (–CN) attached to a propan-2-ylamine moiety, with the hydrochloride salt form enhancing its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyano(propan-2-yl)amine hydrochloride typically involves the reaction of propan-2-ylamine with a cyano-containing reagent. One common method is the direct treatment of propan-2-ylamine with methyl cyanoacetate under solvent-free conditions at room temperature . This reaction can be catalyzed by bases such as triethylamine to enhance the yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved efficiency. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyano(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.
Common Reagents and Conditions:
Bases: Triethylamine, potassium hydroxide.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products:
Heterocyclic Compounds: The reaction with phenacyl bromide in ethanol can yield pyrrole derivatives.
Thiophene Derivatives: The reaction with sulfur and cyclohexanone under microwave irradiation can produce thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyano(propan-2-yl)amine hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of cyano(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Nitrile Compounds: Compounds with a nitrile group (–CN) are structurally similar and have comparable reactivity.
Uniqueness: Cyano(propan-2-yl)amine hydrochloride is unique due to its specific combination of the cyano group with the propan-2-ylamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized heterocyclic compounds and bioactive molecules .
Eigenschaften
Molekularformel |
C4H9ClN2 |
|---|---|
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
propan-2-ylcyanamide;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2)6-3-5;/h4,6H,1-2H3;1H |
InChI-Schlüssel |
BLKJJMLIHNUVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
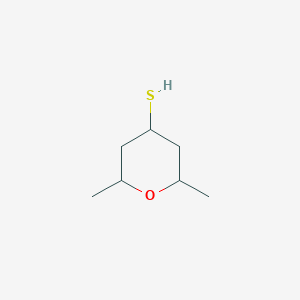

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
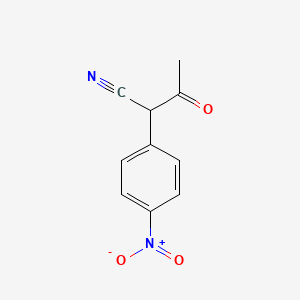
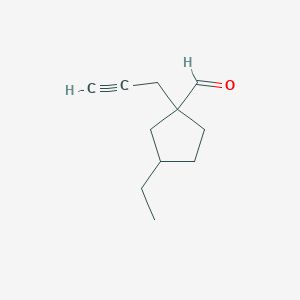

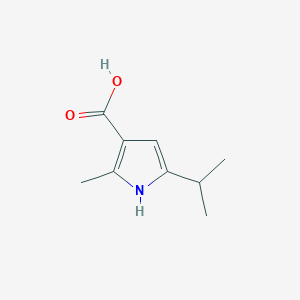
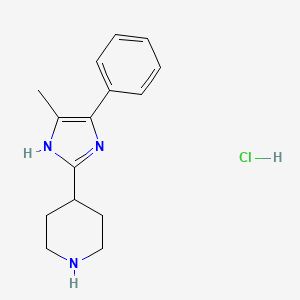
![6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one](/img/structure/B13219925.png)
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13219930.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
